molecular formula C18H20Cl2N4O B2639980 N-[(2,4-dichlorophenyl)methyl]-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide CAS No. 2192744-91-3

N-[(2,4-dichlorophenyl)methyl]-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide

Cat. No.: B2639980
CAS No.: 2192744-91-3
M. Wt: 379.29
InChI Key: VMMIAFHQCUSTDS-UHFFFAOYSA-N
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Description

. This compound is characterized by its unique structure, which includes a piperidine ring, a pyridazine ring, and a dichlorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,4-dichlorophenyl)methyl]-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide typically involves multiple steps. One common method includes the reaction of 6-methyluracil with chloromethylthiiran to form 6-methyl-3-(thietan-3-yl)uracil. This intermediate is then reacted with N-(2,6-dichlorophenyl)-2-chloroacetamide to yield the final product . The reaction conditions often involve the use of solvents such as chloroform or dimethyl sulfoxide and may require specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow microreactor systems, which offer improved reaction efficiency and higher yields compared to traditional batch reactors . These systems allow for precise control of reaction temperature and residence time, enhancing the overall production process.

Chemical Reactions Analysis

Types of Reactions

N-[(2,4-dichlorophenyl)methyl]-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogens (e.g., chlorine). Reaction conditions may vary depending on the desired product and can include specific temperatures, pressures, and solvents.

Major Products

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

N-[(2,4-dichlorophenyl)methyl]-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory, sedative, and insecticidal properties.

    Medicine: Explored for its potential therapeutic applications, including antioxidant and anti-metastatic activities.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N-[(2,4-dichlorophenyl)methyl]-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress, leading to its antioxidant properties .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[(2,4-dichlorophenyl)methyl]-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide include:

  • N-(2,4-dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide
  • Indole derivatives

Uniqueness

What sets this compound apart from similar compounds is its unique combination of structural features, including the piperidine and pyridazine rings, as well as the dichlorophenyl group

Properties

IUPAC Name

N-[(2,4-dichlorophenyl)methyl]-1-(6-methylpyridazin-3-yl)piperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20Cl2N4O/c1-12-4-7-17(23-22-12)24-8-2-3-14(11-24)18(25)21-10-13-5-6-15(19)9-16(13)20/h4-7,9,14H,2-3,8,10-11H2,1H3,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMMIAFHQCUSTDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCCC(C2)C(=O)NCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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